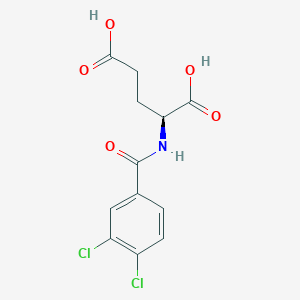
N-(3,4-dichlorobenzoyl)Glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorobenzoyl)Glutamic acid is a chemical compound with the molecular formula C12H11Cl2NO5. It is derived from glutamic acid, an amino acid that plays a crucial role in various biochemical processes. The compound is characterized by the presence of a 3,4-dichlorobenzoyl group attached to the nitrogen atom of the glutamic acid molecule. This modification imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzoyl)Glutamic acid typically involves the condensation of glutamic acid with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The reaction conditions include maintaining the temperature at a moderate level to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
N-(3,4-dichlorobenzoyl)Glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the 3,4-dichlorobenzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
N-(3,4-dichlorobenzoyl)Glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
作用機序
The mechanism of action of N-(3,4-dichlorobenzoyl)Glutamic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to glutamate receptors, influencing neurotransmission and modulating synaptic activity. It may also interact with other proteins and enzymes, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Lorglumide: A compound with a similar structure, used as a cholecystokinin antagonist.
N-(3,4-dichlorobenzoyl)-DL-glutamic acid: Another derivative of glutamic acid with similar properties.
Uniqueness
N-(3,4-dichlorobenzoyl)Glutamic acid is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to interact with glutamate receptors and other molecular targets sets it apart from other similar compounds .
特性
分子式 |
C12H11Cl2NO5 |
|---|---|
分子量 |
320.12 g/mol |
IUPAC名 |
(2S)-2-[(3,4-dichlorobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H11Cl2NO5/c13-7-2-1-6(5-8(7)14)11(18)15-9(12(19)20)3-4-10(16)17/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17)(H,19,20)/t9-/m0/s1 |
InChIキー |
PNCQTRSFSYUTDV-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=C(C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)


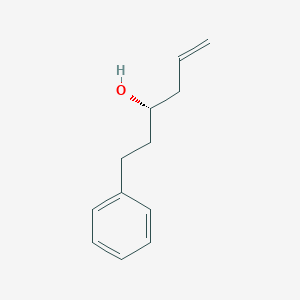
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
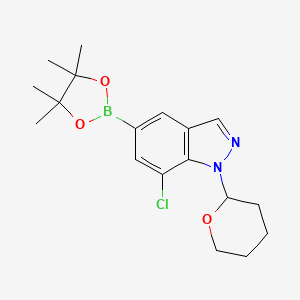
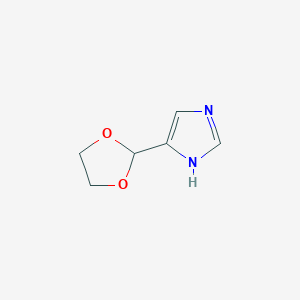
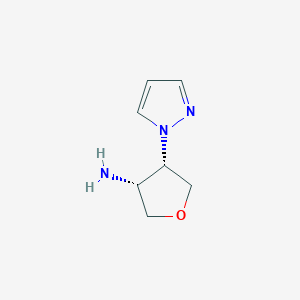
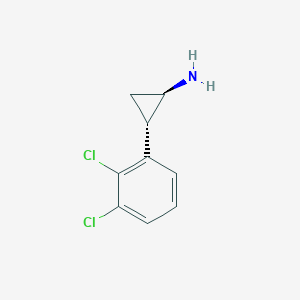
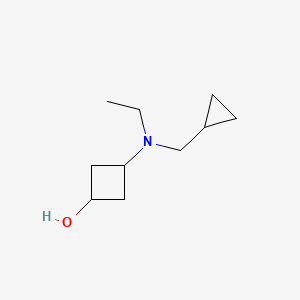
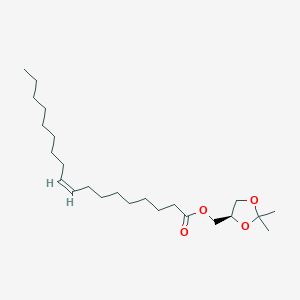
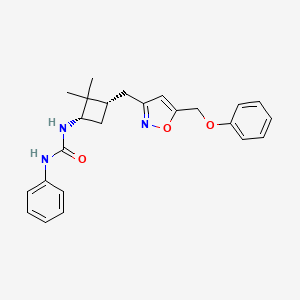
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
